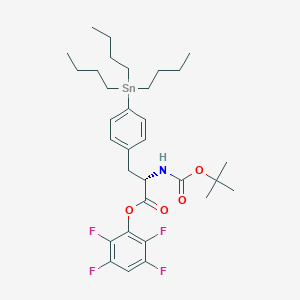
tert-Butyloxycarbonyl-4-(tri-n-butylstannyl)-phenylalanine tetrafluorophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyloxycarbonyl-4-(tri-n-butylstannyl)-phenylalanine tetrafluorophenyl ester (abbreviated as Boc-Phe-SnBu3) is a chemical compound used in scientific research. It is a derivative of phenylalanine, an amino acid that is essential for protein synthesis in the human body. Boc-Phe-SnBu3 is used in various research applications, including peptide synthesis, drug discovery, and biochemistry.
Wirkmechanismus
Boc-Phe-SnBu3 does not have a direct mechanism of action, as it is not a drug. However, it is used as a building block in peptide synthesis, which involves the creation of peptides that can have various mechanisms of action. Peptides can act as agonists or antagonists of receptors, enzymes, and other proteins, and they can also act as inhibitors of protein-protein interactions.
Biochemische Und Physiologische Effekte
Boc-Phe-SnBu3 does not have any direct biochemical or physiological effects, as it is not a drug. However, peptides synthesized using Boc-Phe-SnBu3 can have various biochemical and physiological effects, depending on their sequence and structure. Peptides can act as hormones, neurotransmitters, growth factors, and antimicrobial agents, among other roles.
Vorteile Und Einschränkungen Für Laborexperimente
Boc-Phe-SnBu3 has several advantages for lab experiments. It is a stable compound that can be stored for long periods without degradation. It is also easy to handle and can be used in automated peptide synthesis. However, Boc-Phe-SnBu3 has some limitations, such as its high cost compared to other amino acid derivatives. It also requires additional steps for deprotection and purification during peptide synthesis.
Zukünftige Richtungen
There are several future directions for the use of Boc-Phe-SnBu3 in scientific research. One direction is the development of new peptide-based drugs that target specific proteins involved in diseases such as cancer and Alzheimer's disease. Another direction is the use of Boc-Phe-SnBu3 in the synthesis of peptides with novel structures and functions. This could lead to the discovery of new biomolecules with therapeutic potential. Additionally, Boc-Phe-SnBu3 could be used in the development of new methods for peptide synthesis that are more efficient and cost-effective.
Synthesemethoden
Boc-Phe-SnBu3 is synthesized using a multi-step process. The first step involves the protection of the amino group of phenylalanine with a tert-butyloxycarbonyl (Boc) group. The Boc group protects the amino group from unwanted reactions during subsequent steps. The second step involves the introduction of a tri-n-butylstannyl (SnBu3) group to the phenylalanine side chain. The SnBu3 group is used as a protecting group for the side chain during peptide synthesis. The final step involves the coupling of the Boc-protected phenylalanine with tetrafluorophenyl ester to form Boc-Phe-SnBu3.
Wissenschaftliche Forschungsanwendungen
Boc-Phe-SnBu3 is primarily used in peptide synthesis, a process that involves the creation of peptides by linking amino acids together. Peptides are important molecules in biological systems, and they play a crucial role in various physiological processes. Boc-Phe-SnBu3 is used as a building block in peptide synthesis, and it is particularly useful for the synthesis of peptides with a C-terminal phenylalanine residue. Boc-Phe-SnBu3 is also used in drug discovery, where it is used to create peptide-based drugs that target specific proteins.
Eigenschaften
CAS-Nummer |
151842-31-8 |
|---|---|
Produktname |
tert-Butyloxycarbonyl-4-(tri-n-butylstannyl)-phenylalanine tetrafluorophenyl ester |
Molekularformel |
C32H45F4NO4Sn |
Molekulargewicht |
702.4 g/mol |
IUPAC-Name |
(2,3,5,6-tetrafluorophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-tributylstannylphenyl)propanoate |
InChI |
InChI=1S/C20H18F4NO4.3C4H9.Sn/c1-20(2,3)29-19(27)25-14(9-11-7-5-4-6-8-11)18(26)28-17-15(23)12(21)10-13(22)16(17)24;3*1-3-4-2;/h5-8,10,14H,9H2,1-3H3,(H,25,27);3*1,3-4H2,2H3;/t14-;;;;/m0..../s1 |
InChI-Schlüssel |
VVOWZDSOYJBSMQ-XCYGSCDUSA-N |
Isomerische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C[C@@H](C(=O)OC2=C(C(=CC(=C2F)F)F)F)NC(=O)OC(C)(C)C |
SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)CC(C(=O)OC2=C(C(=CC(=C2F)F)F)F)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)CC(C(=O)OC2=C(C(=CC(=C2F)F)F)F)NC(=O)OC(C)(C)C |
Synonyme |
Boc-BSPATP tert-butyloxycarbonyl-4-(tri-n-butylstannyl)-phenylalanine tetrafluorophenyl este |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



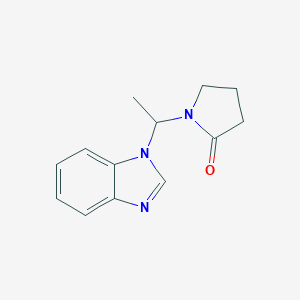


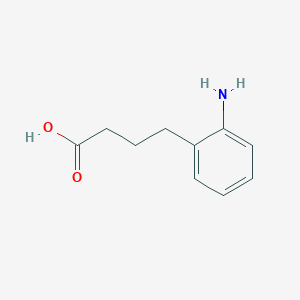
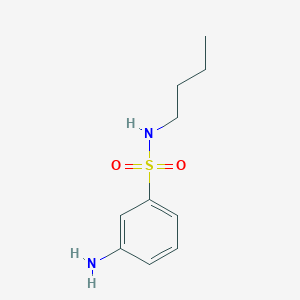

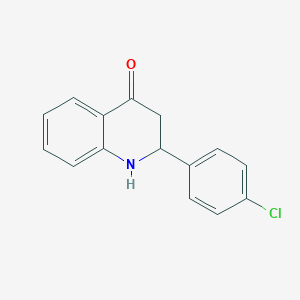
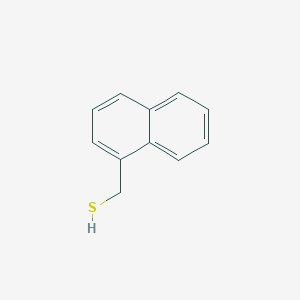
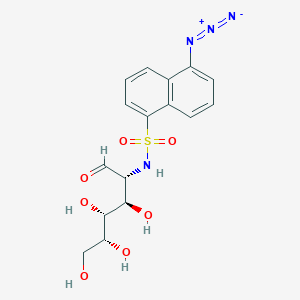
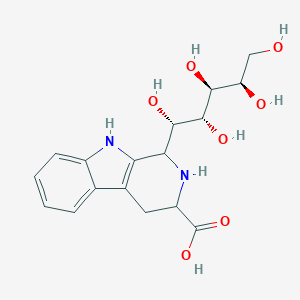
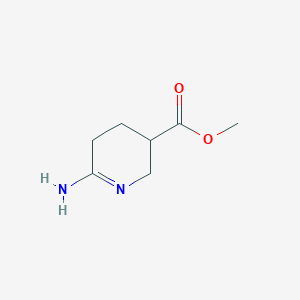
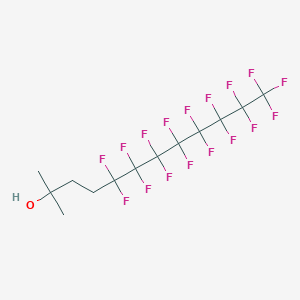
![1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone](/img/structure/B126977.png)
![Thieno[3,2-b]pyridine-5-carboxylic acid](/img/structure/B126980.png)